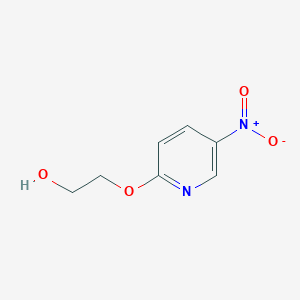

2-(5-Nitropyridin-2-yloxy)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-nitropyridin-2-yl)oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-3-4-13-7-2-1-6(5-8-7)9(11)12/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESQFSZFUCZCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343172 | |

| Record name | 2-[(5-Nitropyridin-2-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728005 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

143071-39-0 | |

| Record name | 2-[(5-Nitropyridin-2-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Hydroxyethoxy)-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Nitropyridin-2-yloxy)ethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-(5-Nitropyridin-2-yloxy)ethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established theoretical knowledge with practical insights to facilitate its use in research and development.

Molecular Identity and Structure

This compound, with the CAS Number 143071-39-0, is a substituted nitropyridine derivative. Its molecular structure, characterized by a nitro-functionalized pyridine ring linked to an ethanol moiety via an ether bond, is a key determinant of its chemical behavior.[1][2][3]

IUPAC Name: this compound Molecular Formula: C₇H₈N₂O₄ Molecular Weight: 184.15 g/mol [4]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The data presented below is a combination of predicted values from computational models and should be confirmed by experimental analysis.

| Property | Value | Source |

| Appearance | White to off-white solid | [4] |

| Melting Point | 112-114 °C | [4] |

| Boiling Point (Predicted) | 355.7 ± 27.0 °C | [4] |

| Density (Predicted) | 1.389 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 13.97 ± 0.10 | [4] |

Synthesis and Purification

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the 2-position of the pyridine ring by an alkoxide.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol:

This protocol is based on established methods for the synthesis of similar 2-alkoxypyridine derivatives.[5]

-

Preparation of the Alkoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol (1.1 equivalents) in a suitable anhydrous solvent such as THF or DMF. Add a strong base, for instance, sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: Cool the freshly prepared alkoxide solution to 0 °C. Add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in the same anhydrous solvent dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-withdrawing nitro group and the ether linkage.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as H₂ with a palladium catalyst, tin(II) chloride, or sodium dithionite. This transformation is a common strategy in the synthesis of more complex molecules.

-

Nucleophilic Aromatic Substitution: The presence of the nitro group activates the pyridine ring towards further nucleophilic attack, although to a lesser extent than the precursor 2-chloro-5-nitropyridine.

-

Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI).

-

Hydroxyl Group Reactivity: The terminal hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation.

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the following are predictions based on the molecular structure.

¹H NMR Spectroscopy (Predicted)

-

Pyridine Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm). The proton at C6 will likely be the most downfield due to the deshielding effects of the adjacent nitrogen and the nitro group. The protons at C3 and C4 will appear as doublets or doublet of doublets.

-

Ethanol Protons: Two triplets in the aliphatic region. The methylene group adjacent to the ether oxygen (-O-CH₂-) is expected around δ 4.0-4.5 ppm, while the methylene group adjacent to the hydroxyl group (-CH₂-OH) would be around δ 3.5-4.0 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.

¹³C NMR Spectroscopy (Predicted)

-

Pyridine Carbons: Five signals in the aromatic region (δ 110-170 ppm). The carbon bearing the nitro group (C5) and the carbon attached to the ether oxygen (C2) will be significantly deshielded.

-

Ethanol Carbons: Two signals in the aliphatic region (δ 60-75 ppm).

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad band around 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks around 2850-3000 cm⁻¹.

-

N-O Stretch (Nitro Group): Strong, characteristic bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

C-O Stretch (Ether): A strong band in the region of 1050-1250 cm⁻¹.

-

C=N and C=C Stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 184.

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of the ethanol side chain, the nitro group, and other characteristic cleavages.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, the following precautions should be taken based on the reactivity of similar nitropyridine compounds.[6][7]

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

2-Substituted-5-nitropyridines are valuable building blocks in medicinal chemistry.[8] The functional groups of this compound offer multiple points for further chemical modification.

-

Scaffold for Bioactive Molecules: The reduced amino derivative can serve as a precursor for the synthesis of a wide range of heterocyclic compounds with potential biological activities.

-

Linker Moiety: The ethanol side chain can be functionalized to act as a linker to attach this scaffold to other molecules of interest in the development of probes or targeted therapeutics.

-

Intermediate in Agrochemicals: Nitropyridine derivatives have been utilized in the synthesis of novel insecticides.[8]

The versatility of this compound makes it a valuable tool for researchers exploring new chemical entities in drug discovery and materials science.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 143071-39-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound 143071-39-0, CasNo.143071-39-0 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 4. 2-(5-Nitro-2-pyridyloxy)ethanol | 143071-39-0 [amp.chemicalbook.com]

- 5. 2-(Naphthalen-2-yloxy)-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

synthesis route for 2-hydroxy-5-nitropyridine precursor

An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-5-nitropyridine

Abstract

2-Hydroxy-5-nitropyridine is a pivotal precursor in the development of novel pharmaceuticals and agrochemicals, prized for the synthetic versatility offered by its hydroxyl and nitro functional groups.[1] This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, designed for researchers, chemists, and process development professionals. We will dissect three core methodologies: the conversion from 2-amino-5-nitropyridine via diazotization or direct hydrolysis, a streamlined one-pot synthesis from 2-aminopyridine, and a modern approach involving pyridine ring formation from acyclic precursors. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and a critical evaluation of each route's advantages and limitations in terms of yield, safety, and scalability. Detailed, field-tested protocols are provided to ensure reproducibility and validation.

Introduction: The Strategic Importance of 2-Hydroxy-5-nitropyridine

2-Hydroxy-5-nitropyridine, a light yellow to light brown crystalline powder, serves as a fundamental building block in organic synthesis.[2][3] Its structure is characterized by a pyridine ring substituted with a hydroxyl group at the 2-position and a powerful electron-withdrawing nitro group at the 5-position. This specific arrangement activates the molecule for a variety of subsequent transformations. The hydroxyl group can act as a nucleophile or be converted into a better leaving group (e.g., a chloro group), while the nitro group can be reduced to an amine, opening pathways to a diverse array of complex heterocyclic systems.[4][5] Consequently, this intermediate is integral to the synthesis of numerous Active Pharmaceutical Ingredients (APIs), particularly those with anti-inflammatory, antimicrobial, or anticancer properties.[1]

This document provides a comprehensive overview of the most effective and scientifically robust methods for its preparation, moving beyond simple procedural lists to offer insights into reaction mechanisms and process optimization.

Synthesis Route A: Conversion from 2-Amino-5-nitropyridine

The most established routes to 2-hydroxy-5-nitropyridine begin with the readily available precursor, 2-amino-5-nitropyridine. The core transformation involves the substitution of the amino group with a hydroxyl group. Two primary methods are employed: classical diazotization followed by hydrolysis and direct basic hydrolysis.

Route A1: Diazotization and Hydrolysis

This classic pathway leverages the conversion of the primary amino group into an excellent leaving group, dinitrogen gas (N₂), via a diazonium salt intermediate. This multi-step process requires precise temperature control due to the inherent instability of diazonium salts.[6][7]

The reaction proceeds in two key stages. First, 2-amino-5-nitropyridine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[8][9] The amine attacks the nitrosonium ion (NO⁺) to form a diazonium salt. Second, the diazonium salt is thermally decomposed in the aqueous acidic medium. Water acts as a nucleophile, displacing the N₂ group to form the desired 2-hydroxypyridine derivative. Low temperatures (typically 0–5 °C) are critical during diazotization to prevent premature decomposition of the diazonium salt and minimize side reactions.[7]

Caption: Workflow for the synthesis of 2-hydroxy-5-nitropyridine via diazotization.

-

1. Reagent Preparation: Dissolve 2-amino-5-nitropyridine (1.0 eq., e.g., 13.9 g) in a 10-15% aqueous solution of hydrochloric acid (approx. 4.5 eq.).[8][10]

-

2. Cooling: Cool the resulting solution in an ice bath to between -5 and 0 °C with vigorous stirring.[8]

-

3. Diazotization: Prepare a solution of sodium nitrite (1.5 eq., e.g., 10.4 g) in a minimal amount of water. Add this solution dropwise to the cooled amine solution, ensuring the temperature is strictly maintained below 5 °C.[8] The addition of a nitrite solution is highly exothermic and requires careful monitoring.

-

4. Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for 30-60 minutes.[8][10] The reaction progress can be monitored by testing for the absence of the starting amine (e.g., via TLC). Some protocols then involve maintaining the temperature at around 40°C for a period to ensure complete hydrolysis.[10]

-

5. Isolation & Purification: The product may precipitate upon formation or after concentrating the reaction mixture under reduced pressure.[10] The resulting solid is collected by filtration, washed with cold water to remove residual acid and salts, and dried. The crude product can be recrystallized from a water/ethanol mixture to yield high-purity 2-hydroxy-5-nitropyridine.[8]

Route A2: Direct Basic Hydrolysis

This method offers a simpler, safer alternative by avoiding the use of sodium nitrite and the generation of unstable diazonium salts. It involves the direct nucleophilic substitution of the amino group by a hydroxide ion under reflux conditions.

In this SNAr (Nucleophilic Aromatic Substitution) reaction, the highly basic hydroxide ion (OH⁻) attacks the carbon atom bonded to the amino group. The pyridine ring, especially with the electron-withdrawing nitro group, is sufficiently electron-deficient to be susceptible to such an attack. The reaction requires high temperatures (reflux) to overcome the activation energy associated with displacing the amino group, which is typically a poor leaving group.

-

1. Reaction Setup: Suspend 2-amino-5-nitropyridine (1.0 eq., e.g., 500 g) in a 10% aqueous sodium hydroxide solution (approx. 2000 mL).[11]

-

2. Hydrolysis: Heat the mixture to reflux (approx. 102 °C) and maintain this temperature for 10 hours.[11] The reaction should be monitored for the consumption of the starting material.

-

3. Isolation: After cooling, filter the reaction mixture. The filter cake, containing the sodium salt of the product, is dissolved in water.

-

4. Neutralization & Purification: Neutralize the aqueous solution with hydrochloric acid. The 2-hydroxy-5-nitropyridine product, being insoluble in neutral water, will precipitate.[10][11] Collect the solid by filtration, wash with water, and dry to obtain the final product.

Synthesis Route B: One-Pot Synthesis from 2-Aminopyridine

For large-scale production, minimizing intermediate isolation steps can significantly improve efficiency and reduce waste. A patented one-pot method achieves this by starting from the more fundamental precursor, 2-aminopyridine.[12]

This process integrates two sequential reactions in a single vessel. First, 2-aminopyridine undergoes electrophilic nitration using a mixture of concentrated nitric and sulfuric acids. The amino group directs the incoming nitro group primarily to the 5-position. The sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Following the nitration, the reaction mixture is quenched in water and cooled. Without isolating the 2-amino-5-nitropyridine intermediate, an aqueous solution of sodium nitrite is added directly to perform the diazotization and subsequent hydrolysis as described in Route A1.[12] This "telescopic" approach saves time, reduces solvent usage, and simplifies waste handling.

Caption: Workflow for the one-pot synthesis starting from 2-aminopyridine.

-

1. Nitration: Add 2-aminopyridine (1.0 eq.) in batches to concentrated sulfuric acid (8-10x the mass of the amine) while maintaining the temperature between 10-20 °C.[12]

-

2. Reagent Addition: Add concentrated nitric acid (0.9-1.0 eq.) to the mixture. After the addition, raise the temperature to 40-50 °C and stir until the nitration is complete.[12]

-

3. Quench and Diazotization: Quench the reaction by adding the mixture to water, controlling the temperature between 0-10 °C. Subsequently, add an aqueous solution of sodium nitrite (1.5-1.7 eq.) dropwise to perform the diazotization.[12]

-

4. Work-up and Isolation: Adjust the pH of the solution with ammonia water to precipitate the product. Filter the solid, wash, and dry to obtain 2-hydroxy-5-nitropyridine.[12] A key advantage cited for this method is that isomers formed during nitration can be separated by controlling the acid concentration during work-up.[12]

Synthesis Route C: Novel Pyridine Ring Formation

A more recent and innovative approach avoids the direct nitration of pyridine rings and hazardous diazotization steps altogether. This method constructs the 2-hydroxy-5-nitropyridine core from simple acyclic (non-ring) starting materials.[6]

This synthetic strategy involves the condensation of a 2-halogenated acrylate (like ethyl 2-chloroacrylate) with nitromethane, followed by a condensation with an orthoformate ester. The resulting intermediate is then cyclized using ammonia to form the pyridine ring. This method is promoted for its enhanced safety profile, as it eliminates the need for aggressive nitrating agents and unstable diazonium intermediates. It represents a "green" chemistry approach by building complexity from simple precursors with high atom economy.[6]

-

1. Addition Reaction: React nitromethane (1.1 eq.) with ethyl 2-chloroacrylate (1.0 eq.) in the presence of an organic base catalyst (e.g., DBN) at 60-65 °C for approximately 4 hours.[6]

-

2. Condensation: Add triethyl orthoformate (1.8 eq.) and a Lewis acid catalyst (e.g., cuprous chloride) to the mixture and heat at 95-100 °C for 3 hours.[6]

-

3. Cyclization: Cool the mixture to 50 °C and add a cyclization reagent mixture, such as 10% ammonia, ethanol, and ammonium chloride. Stir at 60-65 °C for 4 hours.[6]

-

4. Isolation and Purification: Cool the reaction to 20 °C and filter the resulting solid. The crude product is then recrystallized from isopropanol with activated carbon to yield high-purity, needle-shaped crystals of 2-hydroxy-5-nitropyridine.[6]

Comparative Analysis of Synthesis Routes

The optimal choice of synthesis route depends on the specific requirements of the laboratory or production facility, including scale, available equipment, safety protocols, and cost considerations.

| Parameter | Route A1 (Diazotization) | Route A2 (Direct Hydrolysis) | Route B (One-Pot) | Route C (Cyclization) |

| Starting Material | 2-Amino-5-nitropyridine | 2-Amino-5-nitropyridine | 2-Aminopyridine | 2-Halogenated acrylate, Nitromethane |

| Key Reagents | NaNO₂, HCl / H₂SO₄ | NaOH | H₂SO₄, HNO₃, NaNO₂ | Organic base, Lewis acid, Ammonia |

| Reported Yield | ~88%[10] | ~60%[11] | Not explicitly stated, but implied to be high | ~90%[6] |

| Purity | High after purification (>97%)[10] | High after purification | Good, with isomer separation | Very high (>99.5%)[6] |

| Safety Concerns | Unstable diazonium salt, exothermic, requires strict temperature control.[6][7] | Use of strong base, high temperatures. | Use of concentrated acids, nitration hazards, diazotization step. | Flammable organic solvents, but avoids nitration and diazotization hazards. |

| Scalability | Common, but safety protocols are critical for scale-up. | Simpler to scale due to fewer hazardous reagents. | Excellent for large scale; reduces handling and waste.[12] | Good; mild conditions are favorable for industrial production.[6] |

| Advantages | High yield, well-established. | Simpler procedure, avoids hazardous diazonium salts. | High efficiency, less waste, lower cost starting material.[12] | Highest safety, high yield and purity, avoids nitration.[6] |

| Disadvantages | Significant safety risks.[6] | Lower reported yield, long reaction time.[11] | Handles highly corrosive and hazardous materials. | More complex multi-step condensation/cyclization. |

Conclusion

The synthesis of 2-hydroxy-5-nitropyridine can be accomplished through several distinct and viable pathways. The traditional method via diazotization of 2-amino-5-nitropyridine (Route A1) remains a high-yielding and common laboratory procedure, though its scalability is constrained by the inherent safety risks of diazonium intermediates. The direct hydrolysis (Route A2) offers a safer but lower-yielding alternative. For industrial applications, the one-pot synthesis from 2-aminopyridine (Route B) presents a compelling case due to its process efficiency and use of a cheaper starting material. Finally, the novel cyclization route (Route C) represents the forefront of safer and greener chemical synthesis, providing excellent yield and purity while circumventing the most hazardous reaction types. The selection of a specific route should be a strategic decision based on a thorough assessment of safety, economic, and environmental factors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy 2-Hydroxy-5-nitropyridine (EVT-462030) | 5418-51-9 [evitachem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 9. Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. 2-Hydroxy-5-nitropyridine | 5418-51-9 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-(5-Nitropyridin-2-yloxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 2-(5-Nitropyridin-2-yloxy)ethanol. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through modern analytical techniques is paramount. This document outlines the theoretical basis and practical considerations for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not publicly available in spectral databases at the time of this writing, this guide leverages established principles of spectroscopy and data from structurally related compounds to provide a robust predictive analysis. Detailed experimental protocols are provided to enable researchers to acquire high-quality data, and a thorough interpretation of the expected spectral features is presented to facilitate structural confirmation and purity assessment.

Introduction: The Structural Elucidation of a Nitropyridine Derivative

The compound this compound belongs to the nitropyridine class of heterocyclic compounds, which are integral scaffolds in the development of novel therapeutic agents and functional materials. The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic environment of the pyridine ring, which in turn dictates the molecule's reactivity and spectroscopic properties. The ethoxy-alcohol side chain introduces conformational flexibility and potential sites for hydrogen bonding, further contributing to the complexity of its structural analysis.

Accurate and unambiguous structural characterization is a critical prerequisite for any downstream application, from establishing structure-activity relationships (SAR) in drug discovery to tuning the photophysical properties of advanced materials. This guide is designed to serve as a practical resource for researchers, providing both the foundational knowledge and the procedural details necessary to confidently characterize this compound using a multi-spectroscopic approach.

The following sections will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS characteristics of the target molecule. Each section will begin with a theoretical overview of the technique, followed by a detailed, step-by-step experimental protocol, a summary of the expected data in tabular format, and an in-depth interpretation of the predicted spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR will be instrumental in confirming the arrangement of the pyridine ring, the ethoxy-alcohol side chain, and the relative positions of the substituents.

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for many organic molecules, but deuterated dimethyl sulfoxide (DMSO-d₆) may be preferred if solubility is an issue or to observe the exchangeable hydroxyl proton.

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert several times to ensure a homogenous solution.

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

A longer relaxation delay (5-10 seconds) may be required for quaternary carbons.

-

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethoxy-ethanol side chain.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | Doublet (d) | 1H | H-6 |

| ~8.3 - 8.5 | Doublet of Doublets (dd) | 1H | H-4 |

| ~6.8 - 7.0 | Doublet (d) | 1H | H-3 |

| ~4.5 - 4.7 | Triplet (t) | 2H | -O-CH₂-CH₂-OH |

| ~3.9 - 4.1 | Triplet (t) | 2H | -O-CH₂-CH₂-OH |

| ~2.0 - 3.0 | Broad Singlet (br s) | 1H | -OH |

Interpretation of Predicted ¹H NMR Spectrum

-

Aromatic Region: The pyridine ring protons will appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group.

-

The proton at the C-6 position (H-6), being ortho to the electronegative nitrogen and para to the nitro group, is expected to be the most deshielded, appearing as a doublet due to coupling with H-4.

-

The H-4 proton, positioned between the nitro group and the C-3 proton, will likely appear as a doublet of doublets, showing coupling to both H-3 and H-6.

-

The H-3 proton, adjacent to the ether linkage, will be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H-4.

-

-

Aliphatic Region: The two methylene groups of the ethoxy-ethanol side chain will likely appear as two distinct triplets, as they are in different chemical environments and will couple with each other. The methylene group directly attached to the pyridyl oxygen (-O-CH₂-) will be more deshielded than the one bearing the hydroxyl group (-CH₂-OH).

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It will likely appear as a broad singlet and may exchange with deuterium if D₂O is added to the sample.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~165 - 168 | C-2 |

| ~150 - 153 | C-6 |

| ~140 - 143 | C-5 |

| ~135 - 138 | C-4 |

| ~110 - 113 | C-3 |

| ~68 - 71 | -O-CH₂-CH₂-OH |

| ~60 - 63 | -O-CH₂-CH₂-OH |

Interpretation of Predicted ¹³C NMR Spectrum

-

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region.

-

C-2, being attached to the electronegative oxygen of the ether linkage and adjacent to the ring nitrogen, will be the most deshielded.

-

C-5, bearing the nitro group, will also be significantly deshielded.

-

The other ring carbons (C-3, C-4, and C-6) will appear at their characteristic chemical shifts, influenced by the surrounding substituents.

-

-

Aliphatic Carbons: The two methylene carbons of the side chain will appear in the upfield region of the spectrum. The carbon atom directly bonded to the pyridyl oxygen (-O-CH₂-) is expected to be more deshielded than the terminal carbon bearing the hydroxyl group (-CH₂-OH).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, IR spectroscopy will be crucial for confirming the presence of the nitro group, the aromatic ring, the ether linkage, and the hydroxyl group.

Experimental Protocol for IR Spectroscopy

The following protocol describes the preparation of a solid sample for analysis by Attenuated Total Reflectance (ATR) FT-IR, a common and convenient method.

Instrumentation:

-

An FT-IR spectrometer equipped with an ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3400 - 3200 | Strong, Broad | O-H stretch | Alcohol |

| ~3100 - 3000 | Medium | C-H stretch | Aromatic |

| ~3000 - 2850 | Medium | C-H stretch | Aliphatic |

| ~1600 & ~1470 | Medium | C=C & C=N stretch | Aromatic Ring |

| ~1550 - 1500 & ~1350 - 1300 | Strong | Asymmetric & Symmetric N-O stretch | Nitro Group |

| ~1250 - 1200 | Strong | Asymmetric C-O-C stretch | Aryl-Alkyl Ether |

| ~1100 - 1050 | Strong | C-O stretch | Alcohol |

Interpretation of Predicted IR Spectrum

-

O-H Stretch: A strong and broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indicator of the hydroxyl group, with the broadening due to intermolecular hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

Nitro Group: The presence of the nitro group will be confirmed by two strong absorption bands: an asymmetric N-O stretch typically between 1550-1500 cm⁻¹ and a symmetric N-O stretch between 1350-1300 cm⁻¹.

-

Aromatic Ring: The C=C and C=N stretching vibrations of the pyridine ring will give rise to medium intensity bands in the 1600-1470 cm⁻¹ region.

-

Ether and Alcohol C-O Stretches: A strong absorption corresponding to the asymmetric C-O-C stretch of the aryl-alkyl ether is expected around 1250-1200 cm⁻¹. The C-O stretch of the primary alcohol will likely appear as a strong band in the 1100-1050 cm⁻¹ range.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. Electron Ionization (EI) is a common technique that can induce fragmentation, providing valuable structural clues.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for acquiring an EI mass spectrum.

Instrumentation:

-

A mass spectrometer with an Electron Ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

Sample Preparation:

-

For GC-MS, prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

For a direct insertion probe, a small amount of the solid sample can be used.

Data Acquisition:

-

Introduce the sample into the ion source.

-

Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Data

The mass spectrum of this compound (Molecular Weight: 184.15 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Relative Abundance | Possible Fragment Ion |

| 184 | Moderate | [M]⁺ |

| 138 | Moderate | [M - NO₂]⁺ |

| 124 | Moderate | [M - C₂H₄O₂]⁺ |

| 95 | High | [5-nitropyridin-2-yl]⁺ fragment |

| 78 | High | Pyridine radical cation |

| 45 | High | [C₂H₅O]⁺ |

Interpretation of Predicted Mass Spectrum

-

Molecular Ion: A peak at m/z 184 would correspond to the molecular ion [C₇H₈N₂O₄]⁺, confirming the molecular weight of the compound.

-

Key Fragmentations:

-

Loss of the nitro group (NO₂, 46 Da) would result in a fragment ion at m/z 138.

-

Cleavage of the ethoxy-ethanol side chain could lead to various fragments. For instance, cleavage of the C-O bond of the ether could generate a fragment at m/z 124.

-

A prominent peak at m/z 95 could be attributed to the 5-nitropyridin-2-yl cation.

-

Further fragmentation of the pyridine ring could lead to a peak at m/z 78, corresponding to the pyridine radical cation.

-

A peak at m/z 45 is characteristic of the [C₂H₅O]⁺ fragment from the ethanol portion of the side chain.

-

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. By combining the principles of NMR, IR, and MS with data from analogous structures, a comprehensive picture of the expected spectral features has been constructed. The provided experimental protocols offer a clear roadmap for researchers to obtain high-quality data for this compound. The detailed interpretation of the predicted spectra will serve as a valuable reference for the structural confirmation and purity assessment of this compound, thereby supporting its further investigation in various scientific and developmental pursuits. It is important to reiterate that the spectral data presented herein are predictive, and experimental verification is essential for definitive structural elucidation.

commercial suppliers of 2-(5-Nitropyridin-2-yloxy)ethanol

An In-depth Technical Guide to 2-(5-Nitropyridin-2-yloxy)ethanol for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 143071-39-0) is a heterocyclic building block that has garnered interest within the chemical and pharmaceutical research communities. Its structure, featuring a nitropyridine core linked to an ethanol group via an ether bond, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides an in-depth overview of its chemical properties, commercial availability, safety protocols, and applications, designed for scientists and professionals engaged in drug discovery and chemical synthesis. The nitropyridine moiety is a common pharmacophore, and its functionalization, facilitated by intermediates like this, is a key strategy in medicinal chemistry.[1]

Physicochemical Properties

Understanding the fundamental properties of a chemical is critical for its proper handling, storage, and application in experimental design. This compound is typically a white to off-white solid at room temperature.[2] Key quantitative data are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 143071-39-0 | [2][3][4][5] |

| Molecular Formula | C7H8N2O4 | [2][3] |

| Molecular Weight | 184.15 g/mol | [2][3] |

| Melting Point | 112-114°C | [2] |

| Boiling Point (Predicted) | 355.7 ± 27.0 °C | [2] |

| Density (Predicted) | 1.389 ± 0.06 g/cm3 | [2] |

| pKa (Predicted) | 13.97 ± 0.10 | [2] |

| Appearance | White to off-white Solid | [2] |

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers. When sourcing this reagent, it is crucial for researchers to consider factors such as purity, available quantities, and lead times. Purity levels of 98% or higher are commonly offered.[2][5] The following table provides a non-exhaustive list of commercial vendors.

| Supplier | Product Name/Synonym | CAS Number | Notes |

| BLDpharm | This compound | 143071-39-0 | Research use only.[3] |

| Alchem.Pharmtech | This compound | 143071-39-0 | Catalog No. Z-08953.[4] |

| ChemicalBook | 2-(5-Nitro-2-pyridyloxy)ethanol | 143071-39-0 | Lists multiple suppliers like Apolloscientific.[2] |

| Hunan Russell Chemicals | This compound | 143071-39-0 | Offers purity of 98%.[5] |

| 2a biotech | This compound | N/A | Catalog No. 2A-0115888.[6] |

| Aribo Biotechnology | This compound | 143071-39-0 | Provides pricing information. |

| Pharmalego | N/A | N/A | Specializes in nitropyridine building blocks.[7] |

| BOC Sciences | 2-[(5-Nitropyridin-2-yl)amino]ethanol | 25948-12-3 | Note: This is a structural isomer, not the topic compound. Included for structural comparison awareness.[] |

Applications in Drug Discovery and Chemical Synthesis

The primary utility of this compound lies in its role as an intermediate in organic synthesis. The nitropyridine ring is a key electrophilic component, and the terminal hydroxyl group provides a reactive handle for further derivatization.

Core Utility: A Versatile Building Block This compound serves as a valuable building block for creating more elaborate molecular architectures. For instance, related nitropyridine structures are crucial starting materials in the synthesis of potential anticancer agents, such as pyrido[4,3-b][9]oxazines and pyrido[4,3-b][9]thiazines.[1][] The nitro group can be reduced to an amine, which can then undergo a wide range of transformations, including acylation, alkylation, or diazotization, further expanding its synthetic potential.

The general workflow for utilizing such an intermediate in a drug development campaign is visualized below.

Caption: Workflow from procurement to application.

This structured approach ensures that the starting material's quality is validated before it is incorporated into a multi-step synthesis, where impurities could compromise reaction outcomes and lead to costly delays.

Safety, Handling, and Storage Protocols

As with any chemical reagent, proper safety precautions are paramount. The hazard profile for this compound indicates it can cause skin, eye, and respiratory irritation.[2] The following protocols are synthesized from standard Safety Data Sheets (SDS) and must be followed.

Hazard Identification:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Signal Word: Warning.[2]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[10][11]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10] Remove and wash contaminated clothing before reuse.[9][10]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[9][10] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

Handling and First Aid Procedures:

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe dust or fumes.[9][10]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[9][10] Facilities should be equipped with an eyewash fountain and safety shower.[9][10]

-

In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][10]

-

In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9][10]

-

In Case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]

-

In Case of Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[11]

Storage Conditions:

-

Store in a tightly-closed container in a dry, cool, and well-ventilated area.[9][10]

-

Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[10][11]

-

The recommended storage condition is sealed in dry, room temperature.[2][3]

The logical relationship between hazard identification and control measures is illustrated in the diagram below.

Caption: Mapping hazards to control measures.

Conclusion

This compound is a readily available chemical intermediate with clear applications in synthetic and medicinal chemistry. Its utility as a building block for potentially bioactive compounds makes it a valuable reagent for researchers in drug development. Adherence to stringent safety and handling protocols is essential for its use in a laboratory setting. By leveraging the information from reliable commercial suppliers and understanding its chemical properties, researchers can effectively integrate this compound into their discovery workflows.

References

- 1. Buy 2-(5-Nitropyridin-2-yl)ethanol (EVT-1694971) | 1260740-65-5 [evitachem.com]

- 2. 2-(5-Nitro-2-pyridyloxy)ethanol | 143071-39-0 [amp.chemicalbook.com]

- 3. 143071-39-0|this compound|BLD Pharm [bldpharm.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound 143071-39-0, CasNo.143071-39-0 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. Nitropyridine Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

electrophilicity of C2 position in 5-nitropyridine compounds

An In-Depth Technical Guide to the Electrophilicity of the C2 Position in 5-Nitropyridine Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-nitropyridine scaffold is a cornerstone in modern medicinal and agricultural chemistry, prized for its unique electronic properties that enable a wide range of synthetic transformations.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, profoundly alters the reactivity of the pyridine ring, rendering specific positions susceptible to nucleophilic attack. This guide provides a comprehensive exploration of the electrophilicity of the C2 position in 5-nitropyridine derivatives. We will dissect the underlying electronic principles, detail key synthetic reactions such as Nucleophilic Aromatic Substitution (SNAr), provide field-proven experimental protocols, and discuss the implications for drug discovery and development.

The Electronic Landscape of the 5-Nitropyridine Ring

The inherent reactivity of the pyridine ring is defined by the electronegative nitrogen atom, which inductively withdraws electron density from the carbon atoms, making the ring electron-deficient compared to benzene.[2] This effect is most pronounced at the α (C2, C6) and γ (C4) positions.

The introduction of a nitro group at the C5 position dramatically amplifies this electron deficiency through two primary mechanisms:

-

Inductive Effect (-I): The strongly electronegative nitro group further withdraws electron density through the sigma bond framework of the ring.

-

Resonance Effect (-M): The nitro group actively delocalizes electron density from the ring, particularly from the positions ortho (C4, C6) and para (C2) to it.

This synergistic electron withdrawal by both the ring nitrogen and the C5-nitro group creates significant partial positive charges (δ+) at the C2, C4, and C6 positions, transforming them into electrophilic centers ripe for nucleophilic attack.[3][4]

Caption: Resonance delocalization in 5-nitropyridine.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The most significant consequence of the enhanced electrophilicity at C2 is its susceptibility to Nucleophilic Aromatic Substitution (SNAr). This reaction is a cornerstone for functionalizing the 5-nitropyridine ring and is central to the synthesis of numerous pharmaceutical and agrochemical compounds.[5][6][7] The reaction proceeds via a two-step addition-elimination mechanism.

Mechanism:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, which bears a suitable leaving group (LG, typically a halogen). This step is usually the rate-determining step.

-

Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is critical; the negative charge is delocalized over the aromatic system and, importantly, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the reaction.[8]

-

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the 2-substituted-5-nitropyridine product.[4][9]

Caption: General mechanism for SNAr at the C2 position.

The efficiency of the SNAr reaction is highly dependent on the nucleophilicity of the attacking species. A wide range of nucleophiles can be employed, with amines being particularly common in medicinal chemistry.[4]

Data Presentation: Reactivity with Amine Nucleophiles

The following table summarizes typical yields for the SNAr reaction of 2-chloro-5-nitropyridine with various classes of amines under standardized conditions, demonstrating the versatility of this transformation.

| Nucleophile (Amine) | Product Structure | Typical Yield (%) |

| Primary Aliphatic Amine (e.g., Propylamine) |  | >90% |

| Secondary Aliphatic Amine (e.g., Piperidine) |  | >95% |

| Primary Aromatic Amine (e.g., Aniline) |  | 70-85% |

| Ammonia (aqueous) |  | ~90% |

| Data adapted from standardized protocols for SNAr reactions.[4][10] |

Key Synthetic Precursors and Protocols

A robust and reliable synthesis of the starting material is paramount. 2-Chloro-5-nitropyridine is the most common precursor for SNAr reactions at the C2 position due to the excellent leaving group ability of the chloride ion. It is typically prepared from 2-aminopyridine in a three-step sequence.[11][12]

Protocol 1: Synthesis of 2-Amino-5-nitropyridine

This protocol describes the selective nitration of 2-aminopyridine. The amino group is a strong activating group, but under strongly acidic conditions, it is protonated to form the deactivating pyridinium ion, directing nitration to the C5 position.[2][13]

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

1,2-Dichloroethane (solvent)

-

Ice

Procedure:

-

In a reaction vessel, dissolve 2-aminopyridine (1.0 equiv) in 1,2-dichloroethane.

-

Cool the mixture in an ice bath to below 10°C.

-

Slowly add a pre-mixed, chilled solution of concentrated sulfuric acid and fuming nitric acid dropwise, maintaining the internal temperature below 10°C.[14]

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to approximately 55-60°C for 10-12 hours. The solution will typically change color from yellow to deep red.[14]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Neutralize the mixture with an aqueous base (e.g., NaOH or NH₄OH) to a pH of ~7-8.

-

The yellow solid product, 2-amino-5-nitropyridine, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.[14]

Protocol 2: Synthesis of 2-Chloro-5-nitropyridine

This two-step process involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate, followed by chlorination.

Step A: Diazotization and Hydrolysis to 2-Hydroxy-5-nitropyridine

-

Suspend 2-amino-5-nitropyridine (1.0 equiv) in an aqueous solution of hydrochloric acid.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C.[15]

-

After the addition, stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and heat gently (e.g., 50-60°C) until nitrogen evolution ceases.

-

Cool the mixture. The product, 2-hydroxy-5-nitropyridine, will precipitate. Filter, wash with water, and dry.[15][16]

Step B: Chlorination to 2-Chloro-5-nitropyridine

-

In a flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyridine (1.0 equiv) with phosphorus oxychloride (POCl₃).[17]

-

Carefully add phosphorus pentachloride (PCl₅) (approx. 1.2 equiv) in portions.[17]

-

Heat the reaction mixture to reflux (approx. 100-110°C) for 4-5 hours.[17]

-

Cool the mixture and carefully remove the excess POCl₃ under reduced pressure.

-

Pour the residue slowly onto crushed ice with vigorous stirring.

-

Neutralize with a base (e.g., solid NaHCO₃ or aqueous NaOH) to a pH of 8-9.

-

The solid product, 2-chloro-5-nitropyridine, is isolated by filtration, washed with water, and dried. It can be further purified by recrystallization from ethanol or by column chromatography.[11][17]

Experimental Workflow for SNAr Reactivity Assessment

To validate the reactivity of a synthesized batch of 2-chloro-5-nitropyridine or to screen different nucleophiles, a standardized experimental workflow is essential.

Caption: Standard workflow for SNAr reactivity screening.

General Protocol for SNAr with an Amine Nucleophile

This protocol is a self-validating system for confirming the electrophilic nature of the C2 position.

Materials:

-

2-Chloro-5-nitropyridine

-

Amine nucleophile (e.g., piperidine, aniline)

-

Triethylamine (TEA) or another non-nucleophilic base

-

Anhydrous Ethanol

-

Ethyl Acetate

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

TLC plates, solvents, and visualization method (e.g., UV lamp)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).[4]

-

Reagent Addition: Dissolve the starting material in anhydrous ethanol (to approx. 0.1 M). Add the amine nucleophile (1.1 equiv) followed by triethylamine (1.2 equiv) as an acid scavenger.[4]

-

Reaction: Heat the mixture to reflux and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material spot disappears (typically 2-4 hours).[4]

-

Work-up: Allow the mixture to cool to room temperature. Concentrate the mixture under vacuum to remove the ethanol.

-

Extraction: Partition the resulting residue between ethyl acetate and water. Separate the layers. Wash the organic layer with saturated brine solution.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

-

Purification: Purify the product by flash column chromatography on silica gel or by recrystallization to obtain the pure 2-substituted-5-nitropyridine.

Applications in Drug Discovery

The 2-substituted-5-nitropyridine motif is a "privileged scaffold" in medicinal chemistry. Its prevalence stems from the synthetic accessibility provided by the highly electrophilic C2 position and the ability of the pyridine ring to engage in crucial hydrogen bonding interactions with biological targets.[1] The nitro group itself can be a pharmacophore or, more commonly, be reduced to an amino group, which serves as a versatile handle for further functionalization to build complex drug molecules.[18]

This core is found in a wide range of therapeutic agents, including those targeting cancer, central nervous system disorders, and infectious diseases.[13] The ability to reliably and efficiently perform SNAr reactions at the C2 position is therefore a critical enabling technology in the development of new medicines.

Conclusion

The electrophilicity of the C2 position in 5-nitropyridine compounds is a direct and predictable consequence of the powerful, synergistic electron-withdrawing effects of the ring nitrogen and the C5-nitro group. This electronic activation makes the C2 position an exceptional handle for molecular construction, primarily through the robust and versatile Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the principles governing this reactivity and mastering the associated synthetic protocols are essential skills for researchers in organic synthesis and drug development, enabling the efficient creation of complex molecules with significant biological potential.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 11. Synthesis and application of 2-Chloro-5-Nitropyridine_Chemicalbook [chemicalbook.com]

- 12. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 13. Page loading... [wap.guidechem.com]

- 14. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 15. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 16. prepchem.com [prepchem.com]

- 17. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 18. nbinno.com [nbinno.com]

Methodological & Application

nucleophilic aromatic substitution with 2-(5-Nitropyridin-2-yloxy)ethanol

An In-Depth Technical Guide to Nucleophilic Aromatic Substitution with 2-(5-Nitropyridin-2-yloxy)ethanol

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a detailed scientific guide on the application of this compound (CAS No. 143071-39-0) in nucleophilic aromatic substitution (SNAr) reactions.[1][2] We will explore the underlying chemical principles that make this substrate highly effective for SNAr, present detailed, field-tested protocols for its reaction with various nucleophiles, and discuss its significance in the synthesis of complex molecules, particularly within the pharmaceutical and drug development sectors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block.

Foundational Principles: The SNAr Reaction on an Activated Pyridine System

Nucleophilic Aromatic Substitution (SNAr) is a powerful class of reactions for forming carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike typical aromatic systems, which are electron-rich and thus react with electrophiles, SNAr substrates are rendered electron-poor, making them susceptible to attack by nucleophiles.[3][4] This is achieved through the strategic placement of strong electron-withdrawing groups (EWGs) on the aromatic ring.[5]

The reactivity of This compound is a textbook example of a highly activated system purpose-built for SNAr reactions. Its efficacy stems from a synergistic combination of structural features:

-

The Pyridine Ring: The pyridine ring is inherently more electrophilic than a benzene ring due to the electron-withdrawing inductive effect of the nitrogen atom. This "built-in" activation makes pyridines good substrates for SNAr reactions, especially when the leaving group is at the C2 or C4 position.[6]

-

The Nitro Group (-NO₂): The nitro group is one of the most powerful EWGs used in organic synthesis.[3][7] Its placement at the C5 position (para to the C2 leaving group) is critical. This specific orientation allows for the direct delocalization and stabilization of the negative charge that develops during the reaction via resonance.[3][7] This stabilization significantly lowers the activation energy of the reaction.

-

The Leaving Group (2-hydroxyethoxy): The 2-(ethan-1-ol)oxy group at the C2 position serves as the leaving group. While halides are more conventional leaving groups, alkoxy groups can be readily displaced from highly activated aromatic systems like this one.

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism . This pathway is distinct from Sₙ1 or Sₙ2 reactions, as it involves the formation of a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[8][9][10]

-

Nucleophilic Attack (Addition): The reaction is initiated by the attack of a nucleophile (e.g., an amine, thiol, or alkoxide) on the electron-deficient carbon atom at the C2 position. This step temporarily breaks the aromaticity of the pyridine ring, forming the tetrahedral Meisenheimer complex.[10] This is typically the rate-determining step of the reaction.

-

Resonance Stabilization: The negative charge of the Meisenheimer complex is delocalized across the ring and, most importantly, onto the oxygen atoms of the para-nitro group.[9] This resonance stabilization is the primary reason why EWGs in the ortho or para positions are essential for the reaction to proceed efficiently.[3]

-

Rearomatization (Elimination): The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (the 2-hydroxyethoxide anion), yielding the final substituted product.[8]

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Applications in Medicinal Chemistry and Drug Discovery

The SNAr reaction is one of the most frequently utilized transformations in medicinal chemistry, essential for the synthesis of a vast number of pharmaceutical agents.[11] The 2-substituted-5-nitropyridine scaffold is a privileged structure found in numerous bioactive molecules. The reaction's reliability and tolerance for a wide range of functional groups make it ideal for:

-

Diversity-Oriented Synthesis: Rapidly generating libraries of analogues for high-throughput screening by varying the nucleophile.[12]

-

Late-Stage Functionalization: Introducing complexity late in a synthetic route, which is a key strategy in modern drug development.

-

Scaffold Hopping: Replacing a core molecular structure while maintaining biological activity.

The ability to easily couple amines, thiols, and alcohols allows for the synthesis of compounds with diverse physicochemical properties, enhancing drug-like characteristics such as solubility, metabolic stability, and target binding affinity.[13]

Experimental Protocols and Workflow

The following protocols provide a robust framework for performing SNAr reactions with this compound. The choice of base, solvent, and temperature are critical parameters that should be optimized for each specific nucleophile.

General Workflow for SNAr Reactions

The experimental process follows a straightforward "mix-and-heat" procedure, followed by standard aqueous work-up and purification.

Caption: Standard experimental workflow for SNAr reactions.

Protocol 1: Reaction with a Primary Aliphatic Amine

Objective: To synthesize a 2-(alkylamino)-5-nitropyridine derivative. This protocol is broadly applicable to primary and secondary amines.

Materials:

-

This compound (1.0 equiv.)

-

Benzylamine (1.1 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.

-

Add anhydrous DMSO to dissolve the substrate (target concentration of ~0.2 M).

-

Add benzylamine to the solution via syringe, followed by the addition of anhydrous potassium carbonate.

-

Heat the reaction mixture to 90 °C in an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Once complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(benzylamino)-5-nitropyridine.

Protocol 2: Reaction with a Thiol Nucleophile

Objective: To synthesize a 2-(alkylthio)-5-nitropyridine derivative.

Materials:

-

This compound (1.0 equiv.)

-

Thiophenol (1.1 equiv.)

-

Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 equiv.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl Ether

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., Argon), dissolve this compound in anhydrous DMF.

-

Add thiophenol, followed by the careful addition of cesium carbonate.

-

Stir the reaction mixture at room temperature. Thiol nucleophiles are often highly reactive and may not require heating.[14][15]

-

Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

-

Upon completion, dilute the mixture with water and extract with diethyl ether (3x).

-

Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution in vacuo.

-

Purify the residue by flash chromatography to obtain the desired 2-(phenylthio)-5-nitropyridine.

Data Summary and Optimization Parameters

The success and rate of the SNAr reaction are highly dependent on the interplay between the nucleophile, solvent, base, and temperature. The following table provides a general guide for reaction optimization.

| Parameter | Selection & Rationale | Typical Conditions |

| Nucleophile | Amines, Thiols, Alcohols/Phenols. Reactivity generally follows S > N > O. More nucleophilic species react faster. | 1.0 - 1.5 equivalents |

| Solvent | Polar Aprotic Solvents (e.g., DMSO, DMF, NMP) are ideal. They effectively solvate cations but poorly solvate anions, leading to a more "naked" and reactive nucleophile. | DMSO, DMF, NMP, Acetonitrile |

| Base | Inorganic or Organic Bases. An inorganic base (K₂CO₃, Cs₂CO₃) is often used to deprotonate the nucleophile (e.g., thiols, phenols) or to act as a proton scavenger for amine reactions.[16] Organic bases like DIPEA or Et₃N can also be used.[17] | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N |

| Temperature | Room Temp to 120 °C. Highly reactive nucleophiles (e.g., thiols) may react at room temperature.[14] Less reactive nucleophiles (e.g., certain anilines or alcohols) often require heating to proceed at a reasonable rate.[17] | 25 °C to 120 °C |

| Reaction Time | 1 to 24 hours. Highly dependent on the combination of nucleophile reactivity and temperature. | Monitor by TLC/LC-MS |

References

- 1. This compound 143071-39-0, CasNo.143071-39-0 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reaction Examples [cdb.ics.uci.edu]

- 7. byjus.com [byjus.com]

- 8. benchchem.com [benchchem.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. d-nb.info [d-nb.info]

- 12. communities.springernature.com [communities.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.it [fishersci.it]

- 17. SNAr (Cl) - Aliphatic Amines (primary) [commonorganicchemistry.com]

Application Notes and Protocols for the Use of 2-(5-Nitropyridin-2-yloxy)ethanol in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthetic utility of 2-(5-Nitropyridin-2-yloxy)ethanol as a versatile building block in the development of novel kinase inhibitors. Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][3] This application note details the strategic importance of the 5-nitropyridine core, outlines synthetic transformations, provides step-by-step protocols for inhibitor synthesis and subsequent biological evaluation, and discusses the rationale behind experimental design.

Introduction: The Strategic Value of the 5-Nitropyridine Scaffold

The development of potent and selective small-molecule kinase inhibitors is a cornerstone of modern targeted therapy.[2] The this compound scaffold offers a unique combination of features that make it an attractive starting point for building diverse libraries of potential inhibitors:

-

Activated Pyridine Ring: The potent electron-withdrawing nature of the nitro group at the 5-position significantly activates the pyridine ring, particularly at the 2- and 6-positions, for nucleophilic aromatic substitution (SNAr) reactions.[4][5] This allows for the facile introduction of various nucleophiles, a common strategy in building kinase inhibitor diversity.

-

Hydrogen Bonding Capabilities: The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction for anchoring inhibitors to the hinge region of the kinase ATP-binding pocket.[1][3]

-

Vectors for Diversification: The molecule presents two primary points for chemical modification:

-

The Nitro Group: This group can be readily reduced to an amino group, which can then be further functionalized or used to construct fused heterocyclic systems, such as the imidazo[4,5-b]pyridine core, a known bioisostere of purine.[1]

-

The Primary Alcohol: The ethanol side chain provides a handle for introducing additional pharmacophoric elements through reactions like esterification, etherification, or conversion to an amine.[2] These modifications can be used to probe interactions with the solvent-exposed region of the ATP pocket, often leading to improved potency and selectivity.

-

Synthetic Pathways and Core Reactions

The synthesis of kinase inhibitors from this compound typically involves a multi-step sequence designed to build molecular complexity in a controlled manner. The general workflow involves preparation of the core building block followed by strategic functionalization.

Synthesis of the Core Building Block: this compound

This key intermediate is readily synthesized from commercially available 2-chloro-5-nitropyridine and ethylene glycol via a nucleophilic aromatic substitution reaction.

Caption: Synthesis of the core building block.

Key Transformations for Inhibitor Synthesis

Once the core is synthesized, several key reactions can be employed to generate a library of diverse kinase inhibitors. The primary strategy involves the reduction of the nitro group, followed by coupling reactions.

References

Application Notes and Protocols for the Reaction of 2-(5-Nitropyridin-2-yloxy)ethanol with Primary Amines

Introduction: Strategic Importance in Medicinal Chemistry and Drug Development

The reaction of 2-(5-nitropyridin-2-yloxy)ethanol with primary amines represents a cornerstone transformation in modern medicinal chemistry, yielding a diverse array of N-substituted 2-((5-nitropyridin-2-yl)amino)ethanol derivatives. These products are of significant interest as scaffolds and key intermediates in the synthesis of bioactive molecules. The inherent reactivity of the 5-nitropyridine system, coupled with the versatility of primary amine nucleophiles, provides a robust platform for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs. Pyridine-based structures are prevalent in a multitude of approved drugs, and the specific substitution pattern accessible through this reaction has been explored for applications ranging from kinase inhibitors to agents targeting neurodegenerative diseases[1].

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed mechanistic rationale, step-by-step experimental protocols, and critical insights into the practical execution of this pivotal nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction proceeds via a well-established two-step addition-elimination mechanism characteristic of nucleophilic aromatic substitution (SNAr)[2]. The key to this transformation lies in the electronic properties of the 5-nitropyridine ring.

-

Activation of the Pyridine Ring: The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 5-position. The nitro group exerts a powerful -M (mesomeric) and -I (inductive) effect, substantially reducing the electron density at the C2 and C4 positions of the pyridine ring, rendering them highly electrophilic and susceptible to nucleophilic attack[1][2].

-